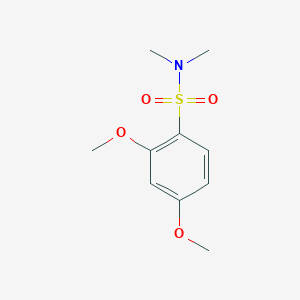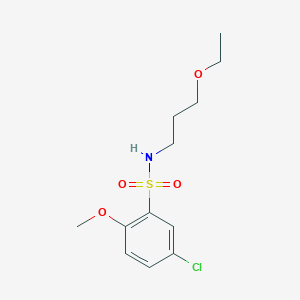
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various industries. This compound is also known as DDBS and is a white crystalline solid that is soluble in polar solvents.
Mécanisme D'action
The mechanism of action of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide involves its ability to act as a nucleophile and react with electrophilic compounds. This reaction leads to the formation of new chemical bonds and the synthesis of new compounds.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide have not been extensively studied. However, some studies have suggested that this compound may have potential applications in the treatment of various diseases, including cancer and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide in lab experiments include its ability to act as an effective reagent in the synthesis of various organic compounds. However, the limitations of this compound include its potential toxicity and the need for careful handling and storage.
Orientations Futures
There are several future directions for the research of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide. These include the development of new synthesis methods, the study of its potential applications in the treatment of various diseases, and the investigation of its potential toxicity and safety. Further research is needed to fully understand the potential of this compound and its applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2,4-dimethoxy-N,N-dimethylbenzenesulfonamide can be achieved through various methods, including the reaction of 2,4-dimethoxybenzenesulfonyl chloride with dimethylamine in the presence of a base. This reaction produces the desired compound along with hydrochloric acid as a byproduct.
Applications De Recherche Scientifique
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide has been extensively studied for its potential applications in various scientific research fields. It has been found to be an effective reagent in the synthesis of various organic compounds, including sulfonamides, amides, and imines.
Propriétés
Nom du produit |
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide |
|---|---|
Formule moléculaire |
C10H15NO4S |
Poids moléculaire |
245.3 g/mol |
Nom IUPAC |
2,4-dimethoxy-N,N-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C10H15NO4S/c1-11(2)16(12,13)10-6-5-8(14-3)7-9(10)15-4/h5-7H,1-4H3 |
Clé InChI |
QBRONGCHPBIUAB-UHFFFAOYSA-N |
SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)OC)OC |
SMILES canonique |
CN(C)S(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-2-methoxyaniline](/img/structure/B239309.png)



![3-[(4-Chlorophenyl)methyl]pentan-3-amine;hydrochloride](/img/structure/B239319.png)



![1-(4-Chlorophenyl)-4-[(2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B239327.png)
![1-[(4-Chloro-2,5-dimethylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B239329.png)

![1-[(2-ethoxy-5-isopropylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B239344.png)